molecular formula C14H11F3O2 B1442101 (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol CAS No. 933786-79-9

(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol

Cat. No. B1442101
Key on ui cas rn: 933786-79-9
M. Wt: 268.23 g/mol
InChI Key: DFIYQZIHZLMLHU-UHFFFAOYSA-N
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Patent
US07910612B2

Procedure details

To a solution of 2.0 g commercially available 4-(4-Trifluoromethyl-phenoxy)-benzoic acid in 180 ml tetrahydrofuran 269 mg lithium aluminum hydride were added at −20° C. portionwise. The reaction temperature was maintained between −5° C. and −20° C. After completion of the addition the cooling bath was removed and the reaction mixture was allowed to warm to room temperature. The reaction mixture was stirred at room temperature for two hours. Then the reaction mixture was cooled again to −40° C. and 3 ml water were added. The cooling bath was removed and the reaction mixture was allowed to warm to room temperature. The reaction mixture was stirred at room temperature for four hours. Then the reaction mixture was dried over MgSO4. The solvent was removed in vacuo and the residue purified by flash chromatography on silica gel with the eluents n-heptane:ethyl acetate=9:1=>2:1 to obtain 600 mg [4-(4-Trifluoromethyl-phenoxy)-phenyl]-methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:18]=[CH:17][C:6]([O:7][C:8]2[CH:16]=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1>O1CCCC1>[F:1][C:2]([F:19])([F:20])[C:3]1[CH:18]=[CH:17][C:6]([O:7][C:8]2[CH:16]=[CH:15][C:11]([CH2:12][OH:13])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(OC2=CC=C(C(=O)O)C=C2)C=C1)(F)F
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained between −5° C. and −20° C
ADDITION
Type
ADDITION
Details
After completion of the addition the cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled again to −40° C.
ADDITION
Type
ADDITION
Details
3 ml water were added
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for four hours
Duration
4 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the reaction mixture was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel with the eluents n-heptane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=CC=C(OC2=CC=C(C=C2)CO)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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